molecular formula C22H27N3O5 B2679023 1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894033-19-3

1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2679023
CAS No.: 894033-19-3
M. Wt: 413.474
InChI Key: BPDWTOCABFWKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C22H27N3O5 and its molecular weight is 413.474. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Applications in Drug Analysis

The compound 1-(3-Ethoxy-4-methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea and its derivatives have been the subject of research due to their potential applications in various fields, including cancer treatment, neurodegenerative disorders, and as tools in drug analysis. For instance, a study by Liang et al. (2020) focused on the synthesis of deuterium-labeled derivatives of a closely related compound, 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418), which shows potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. This research highlights the utility of such compounds in developing internal standards for LC–MS analysis, crucial for drug absorption, distribution, and pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).

Novel Compound Isolation and Chemical Synthesis

Research has also explored the isolation of novel urea derivatives from natural sources, such as the study by Tsopmo et al. (1999), which identified four urea derivatives isolated from the roots of Pentadiplandra brazzeana. Among these, N-Benzyl-N'-(4-methoxybenzyl)urea is a new compound, demonstrating the potential for discovering new therapeutic agents from natural products (Tsopmo, Ngnokam, Ngamga, Ayafor, & Sterner, 1999).

Role in Enzyme Inhibition and Anticancer Activity

Another area of interest is the synthesis of compounds for enzyme inhibition and anticancer investigations. For example, Mustafa, Perveen, and Khan (2014) synthesized urea derivatives to explore their urease, β-glucuronidase, and snake venom phosphodiesterase enzyme inhibition assays. This study not only provided insights into the enzyme inhibition profiles of these compounds but also observed effects on a prostate cancer cell line, indicating the potential for anticancer applications (Mustafa, Perveen, & Khan, 2014).

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-4-30-20-11-15(5-10-19(20)29-3)13-23-22(27)24-16-12-21(26)25(14-16)17-6-8-18(28-2)9-7-17/h5-11,16H,4,12-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDWTOCABFWKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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